Acetonitrile-2-13C

Übersicht

Beschreibung

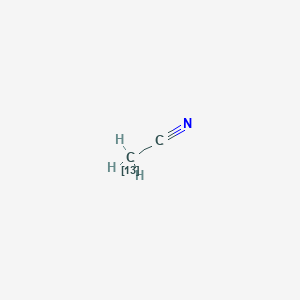

Acetonitrile-2-13C, also known as Methyl-13C cyanide, is a compound where the carbon atom in the methyl group is replaced with the carbon-13 isotope. This isotopically labeled compound is widely used in various scientific research fields due to its unique properties. The molecular formula of this compound is 13CH3CN, and it has a molecular weight of 42.04 g/mol .

Wirkmechanismus

Target of Action

Acetonitrile-2-13C, also known as Methyl-13C cyanide, is a stable isotope of acetonitrile . It is primarily used in scientific research, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy . The primary targets of this compound are the molecules and biochemical systems under study in these research contexts .

Mode of Action

In NMR spectroscopy, this compound interacts with the magnetic field of the NMR instrument . The 13C isotope has a nuclear spin of 1/2, which allows it to interact with the magnetic field and give a signal that can be detected . This interaction provides detailed information about the structure and dynamics of the molecules under study .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the nature of the research being conducted .

Pharmacokinetics

It’s important to note that acetonitrile can be toxic and should be handled with care .

Result of Action

The primary result of this compound’s action is the generation of NMR signals that provide valuable information about the molecules and systems under study . These signals can reveal details about molecular structure, dynamics, and interactions .

Action Environment

The efficacy and stability of this compound are influenced by several environmental factors, including the strength and homogeneity of the magnetic field in the NMR instrument, the temperature, and the pH of the solution . Proper control of these factors is essential for obtaining accurate and reliable results .

Biochemische Analyse

Biochemical Properties

Acetonitrile-2-13C interacts with various biomolecules in biochemical reactions. For instance, it has been used in stable isotope resolved metabolomics (SIRM) studies, where it was observed to enrich 13C-metabolites in cecum contents in the amino acids and short-chain fatty acid metabolism pathways .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. For example, in a study investigating the behavior of cellular interfaces, an aqueous acetonitrile solution was mixed with a suspension of lipid vesicles. The addition of acetonitrile molecules was observed to enhance the fluctuation of lipid membranes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It has a high relative permittivity, which is conducive to the dissociation of ion pairs into free ions . This property allows this compound to participate in various biochemical reactions and influence their outcomes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, in highly concentrated acetonitrile electrolytes, dynamic changes in the local structure and dynamics were observed as a function of salt concentration .

Metabolic Pathways

This compound is involved in various metabolic pathways. In a study using stable isotope resolved metabolomics (SIRM), 13C-metabolites were dynamically enriched in cecum contents in the amino acids and short-chain fatty acid metabolism pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Acetonitrile-2-13C can be synthesized through several methods. One common approach involves the reaction of 13C-labeled methyl iodide with sodium cyanide. The reaction typically occurs under reflux conditions in an aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction can be represented as follows: [ \text{13CH3I} + \text{NaCN} \rightarrow \text{13CH3CN} + \text{NaI} ]

Industrial Production Methods

In industrial settings, this compound is often produced as a byproduct of acrylonitrile manufacture. The process involves the ammoxidation of propylene in the presence of ammonia and a catalyst, which results in the formation of acrylonitrile and acetonitrile. The isotopically labeled version can be obtained by using 13C-labeled starting materials .

Analyse Chemischer Reaktionen

Types of Reactions

Acetonitrile-2-13C undergoes various chemical reactions, including:

Grignard Reaction: Reacts with Grignard reagents to form ketones.

Reduction: Can be reduced to ethylamine using hydrogen in the presence of a catalyst.

Common Reagents and Conditions

Hydrolysis: Concentrated hydrochloric acid.

Grignard Reaction: Phenyl magnesium bromide.

Reduction: Hydrogen gas and a suitable catalyst such as palladium on carbon.

Major Products

Hydrolysis: Acetamide and acetic acid.

Grignard Reaction: Corresponding ketones.

Reduction: Ethylamine.

Wissenschaftliche Forschungsanwendungen

Acetonitrile-2-13C is extensively used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:

Chemistry: Used as a solvent and reagent in organic synthesis and chromatography.

Biology: Employed in metabolic studies to trace the incorporation of carbon atoms in biochemical pathways.

Medicine: Utilized in the development of pharmaceuticals and in metabolic labeling studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Acetonitrile-1-13C: Another isotopically labeled version where the carbon-13 isotope is in the nitrile group.

Acetonitrile-d3: Deuterium-labeled acetonitrile.

Benzyl alcohol-α-13C: Isotopically labeled benzyl alcohol.

Uniqueness

Acetonitrile-2-13C is unique due to the specific placement of the carbon-13 isotope in the methyl group, which provides distinct advantages in NMR spectroscopy and other analytical techniques. This specific labeling allows for precise tracking and analysis in various chemical and biological studies .

Biologische Aktivität

Acetonitrile-2-13C (chemical formula: C2H3N) is a stable isotope-labeled compound that has gained attention in various fields of biological research, particularly in metabolic studies. Its unique properties as a tracer make it valuable for understanding metabolic pathways and interactions within biological systems. This article reviews the biological activity of this compound, focusing on its metabolic implications, toxicity, and applications in research.

Metabolic Pathways and Tracer Studies

This compound is primarily utilized in tracer studies to investigate metabolic processes. The incorporation of the 13C isotope allows researchers to track the compound's fate in biological systems. For example, studies have shown that Acetonitrile can be metabolized to produce cyanide and other metabolites, which can subsequently influence cellular metabolism and physiological responses .

Key Findings from Research

-

Metabolism of Acetonitrile :

- Acetonitrile is readily absorbed through the lungs and gastrointestinal tract, leading to distribution throughout the body. Inhalation studies indicate that a significant percentage (up to 91%) of inhaled acetonitrile is absorbed .

- The metabolism of acetonitrile involves conversion to cyanide, which can be further oxidized to thiocyanate, a less toxic compound . This metabolic pathway raises concerns about potential toxicity, particularly in high exposure scenarios.

-

Toxicological Effects :

- Case studies have documented acute toxicity symptoms following exposure to acetonitrile, including neurological effects due to cyanide accumulation . Long-term exposure can lead to chronic health issues, particularly affecting the thyroid due to thiocyanate interference .

- Animal studies have shown that acetonitrile can affect various organs, with notable concentrations found in the spleen, lungs, and kidneys after exposure .

-

Applications in Research :

- This compound has been employed as a tracer in numerous studies examining cellular metabolism. For instance, it has been used to explore tricarboxylic acid (TCA) cycle dynamics and anaplerotic pathways in both cultured cells and animal models .

- The compound's ability to provide insights into metabolic fluxes makes it a crucial tool in cancer research, where altered metabolism is a hallmark of tumorigenesis .

Data Tables

| Aspect | Details |

|---|---|

| Chemical Formula | C2H3N (this compound) |

| CAS Number | 31432-55-0 |

| Metabolites | Cyanide, Thiocyanate |

| Absorption Rate (Inhalation) | Up to 91% |

| Common Toxic Effects | Neurological symptoms, Thyroid dysfunction |

Case Studies

-

Inhalation Study in Rats :

- Duration: 13 weeks

- Findings: Significant absorption rates were observed with resultant cyanide levels indicating potential neurotoxic effects.

- Human Exposure Reports :

Eigenschaften

IUPAC Name |

acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N/c1-2-3/h1H3/i1+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVYAHXRMPXWCK-OUBTZVSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315848 | |

| Record name | Acetonitrile-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

42.045 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1722-09-4, 31432-55-0 | |

| Record name | Acetonitrile-2-13C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1722-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetonitrile-2-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetonitrile-1-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.